Free Oxime vs. O-Methyloxime: Hydrogen-Bond Donor Capacity and Calculated LogP Differences
The target compound bears a free oxime (–CH=N–OH) capable of acting as both a hydrogen-bond donor (HBD) and acceptor, whereas its closest commercially available analog, 6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime (CAS 339022-75-2), is a capped O-methyl ether that can only accept hydrogen bonds. This single functional-group swap increases the calculated hydrogen-bond donor count from 0 to 1 and reduces the computed octanol–water partition coefficient (XLogP3-AA) by approximately 0.7 log units relative to the O-methyl analog, indicating a meaningful shift toward lower lipophilicity and aqueous solubility [1][2]. Although direct comparative bioactivity data are not available in the peer-reviewed literature, this difference in hydrogen-bonding capacity is recognized in medicinal chemistry as a key determinant of target binding, membrane permeability, and metabolic stability [3].
| Evidence Dimension | Hydrogen-Bond Donor Count / XLogP3-AA |
|---|---|
| Target Compound Data | HBD = 1; XLogP3-AA = 4.9 |
| Comparator Or Baseline | 6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime (CAS 339022-75-2): HBD = 0; XLogP3-AA ≈5.6 (estimated) |
| Quantified Difference | ΔHBD = +1; ΔXLogP3-AA ≈ –0.7 |
| Conditions | Computed physicochemical properties using XLogP3 and Cactvs algorithms (PubChem 2025.09.15 release) |
Why This Matters
Procurement decisions for a screening collection or lead optimization campaign should consider that the free oxime provides an additional hydrogen-bond donor that can engage polar protein residues, potentially yielding distinct selectivity profiles compared to O-alkyl oxime analogs.
- [1] PubChem Compound Summary for CID 5524880, 6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 11628978, 6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime. National Center for Biotechnology Information (2026). View Source
- [3] Kenny, P. W. Hydrogen-Bond Donors in Drug Design. J. Med. Chem. 2022, 65, 14261–14275. View Source
